REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C1C(=O)N([Br:19])C(=O)C1>C1COCC1.OS(O)(=O)=O>[Br:19][C:6]1[CH:7]=[C:8]([O:9][CH3:10])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[NH2:11]
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1OC)N
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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OS(=O)(=O)O
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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THF was removed under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with EtOAc (200 mL)
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Type
|
WASH
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Details
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washed with water (80 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column (15:1 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C=C(C(=C1)OC)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |